molecular formula C14H14S3 B1670980 Benzyl trisulfide CAS No. 6493-73-8

Benzyl trisulfide

Cat. No. B1670980
CAS RN: 6493-73-8
M. Wt: 278.5 g/mol
InChI Key: UXDMWYANCHMSJX-UHFFFAOYSA-N
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Description

Benzyl trisulfide is a chemical compound with the linear formula (C6H5CH2)2S3 . It is a secondary metabolite of Petiveria alliacea and has been found to have antibacterial and antifungal properties .


Synthesis Analysis

The synthesis of Benzyl trisulfide involves the use of a fully automated technique for identifying disulfide structures in biopharmaceuticals . This process produces an array of polysulfides, including Benzyl trisulfide .


Molecular Structure Analysis

The molecular structure of Benzyl trisulfide is represented by the linear formula (C6H5CH2)2S3 . It has a molecular weight of 278.46 .


Chemical Reactions Analysis

The formation of trisulfides, such as Benzyl trisulfide, is a challenging artifact in the structure of biopharmaceuticals. High trisulfide levels can interfere with specific conjugation chemistries .


Physical And Chemical Properties Analysis

Benzyl trisulfide is a white solid . It has a boiling point of 160-163 °C/0.01 mmHg and a melting point of 46-48 °C .

Scientific Research Applications

H2S Release and Cell Proliferation

Benzyl trisulfide plays a role in biological systems, particularly in the release of hydrogen sulfide (H2S) and its effects on cell proliferation. Research has shown that H2S is released only from trisulfides and tetrasulfides in the presence of cysteine or reduced glutathione, which are essential for thiol-mediated reduction. This release and its differing effects on cell proliferation have been demonstrated in murine epithelial bEnd.3 cells (Bolton et al., 2019).

Synthesis Applications

Benzyl trisulfide has been used in various synthesis applications. For example, it has been involved in the acid-catalyzed O-benzylating process. This process, utilizing a compound like TriBOT (2,4,6-tris(benzyloxy)-1,3,5-triazine), can efficiently produce benzyl ethers from functionalized alcohols (Yamada et al., 2012).

Sulfur Chemistry and Crystal Structure

In sulfur chemistry, the reaction of phosphinines with sulfur, in the presence of a catalyst, can yield trisulfide compounds. The X-ray crystal structure analysis of such trisulfides has contributed to understanding the structural aspects of these compounds (Holand et al., 1990).

Catalysis and Organic Synthesis

Benzyl trisulfide has been utilized in catalysis, particularly in the synthesis of diaryl sulfides. It's been shown to react with aryl monofluorides under certain conditions, demonstrating substrate specificity in these reactions (Arisawa et al., 2012). Additionally, palladium nanoparticles immobilized on nanosilica triazine dendritic polymer have shown excellent catalytic activity in the synthesis of mono-, di-, and trisulfides, further highlighting the utility of benzyl trisulfide in organic synthesis (Isfahani et al., 2014).

Detection and Analysis

Benzyl trisulfide has also been used in the development of sensors, such as a lead-selective electrode using benzyl disulfide as an ionophore, demonstrating its potential in analytical chemistry (Abbaspour & Tavakol, 1999).

Future Directions

Research is ongoing into the development and biological assessment of synthetic analogs of sulfur compounds like Benzyl trisulfide . These synthetic derivatives have shown potent antimicrobial and anticancer properties in preclinical models of disease .

properties

IUPAC Name

(benzyltrisulfanyl)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S3/c1-3-7-13(8-4-1)11-15-17-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDMWYANCHMSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSSSCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215247
Record name Trisulfide, bis(phenylmethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl trisulfide

CAS RN

6493-73-8
Record name Dibenzyl trisulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisulfide, bis(phenylmethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZYL TRISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8U5BEF9RN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
SG Bolton, MM Cerda, AK Gilbert, MD Pluth - Free Radical Biology and …, 2019 - Elsevier
… Herein, we demonstrate the thiol-mediated release of H 2 S from benzyl trisulfide and benzyl tetrasulfide respectively. Additionally, we demonstrate the ability of S 0 -containing benzyl …
Number of citations: 38 www.sciencedirect.com
KB Capps, B Wixmerten, A Bauer, CD Hoff - Inorganic chemistry, 1998 - ACS Publications
… It was surprising to the authors to find that benzyl trisulfide is thermochemically very close to benzyl disulfide and sulfur. It has been reported that under certain conditions trisulfides and …
Number of citations: 66 pubs.acs.org
KL Stensaas, AS Brownell, S Ahuja… - Journal of Sulfur …, 2008 - Taylor & Francis
… Not allowing conjugation of the benzyl trisulfide terminal sulfur with the aromatic ring would account for the lack of a substituent effect toward oxidation. The literature shows Citation5 …
Number of citations: 18 www.tandfonline.com
D Bhattacherjee, K Raina, TK Mandal… - Free Radical Biology …, 2022 - Elsevier
… A similar difference in H 2 S donation feasibility was also reported earlier for the benzyl trisulfide (3) and DATS as well as 4-methyl-substituted benzylic trisulfide and DATS in the …
Number of citations: 4 www.sciencedirect.com
H An, J Zhu, X Wang, X Xu - Bioorganic & medicinal chemistry letters, 2006 - Elsevier
… The new substituted benzyl trisulfide derivatives 5–13 were then synthesized in good to excellent isolated yields using the modified procedure (Table 1 and Scheme 1). In order to …
Number of citations: 46 www.sciencedirect.com
Y Minoura - Rubber Chemistry and Technology, 1958 - meridian.allenpress.com
… Reaction of benzyl trisulfide and zinc oride-While heating, the product became somewhat … the reaction of zinc oxide and benzyl trisulfide. Benzyl trisulfide gave zinc sulfide by reaction of …
Number of citations: 2 meridian.allenpress.com
LAD Williams, H Rosner, W Kraus - Genomics Applications for the …, 2012 - Springer
… From our present research, it appears that dibenzyl trisulfide (DTS) or benzyl trisulfide isolated from Petiveria alliacea (also known as anamu or guinea hen weed) is one such molecule. …
Number of citations: 4 link.springer.com
A Vairavamurthy, W Zhou, T Eglinton… - … et Cosmochimica Acta, 1994 - Elsevier
… absorption maxima: 1, pyrite; 2, benzyl trisulfide (a model for organic polysulfides); 3. … are not shown because their peaks occur closer to those of benzyl trisulfide and methionine. …
Number of citations: 181 www.sciencedirect.com
T Chatterji, KS Gates - Bioorganic & medicinal chemistry letters, 2003 - Elsevier
… (GSH) with the acyclic trisulfide, benzyl trisulfide (BnSSSBn) under similar conditions. The … −1 s −1 for the reaction of GSH with benzyl trisulfide under these conditions. This value closely …
Number of citations: 61 www.sciencedirect.com
TAH Rusmore - 2022 - shareok.org
… The secondary products are found to differ due to substrate effects, with benzyl mercaptan oxidized to benzyl trisulfide and dodecane thiol oxidized to the previously unreported …
Number of citations: 0 shareok.org

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